Product packaging for 7-Bromo-5-iodo-1,3-benzoxazole(Cat. No.:CAS No. 1845689-86-2)

7-Bromo-5-iodo-1,3-benzoxazole

Cat. No.: B2388681
CAS No.: 1845689-86-2
M. Wt: 323.915
InChI Key: XIYYYYZFFLRBBE-UHFFFAOYSA-N
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Description

7-Bromo-5-iodo-1,3-benzoxazole (CAS 1845689-86-2) is a halogenated aromatic compound with the molecular formula C 7 H 3 BrINO and a molecular weight of 323.92 g/mol . This chemical belongs to the benzoxazole class, a stable heterocyclic framework known for its utility in constructing complex, bioactive molecules . As a key synthetic intermediate, this compound is particularly valuable in medicinal chemistry for the development of new pharmacologically active substances. The benzoxazole core and its derivatives are extensively researched due to their significant biological activities, which include promising anticancer and antimicrobial properties . For instance, structurally related bis(benzoxazole) natural products, such as UK-1, have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including leukemia, lymphoma, and solid tumors . The presence of both bromine and iodine substituents on the benzoxazole ring makes this compound a versatile and valuable building block for further chemical exploration, such as in metal-catalyzed cross-coupling reactions, to create diverse libraries of compounds for drug discovery and biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrINO B2388681 7-Bromo-5-iodo-1,3-benzoxazole CAS No. 1845689-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-iodo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrINO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYYYZFFLRBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Halogenated Benzoxazoles

Cross-Coupling Reactions of 7-Bromo-5-iodo-1,3-benzoxazole Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For polyhalogenated substrates such as this compound, these reactions allow for stepwise and site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating diverse molecular structures. nobelprize.org The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are prominent examples that have been applied to functionalize halogenated benzoxazoles.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organohalides and organoboron compounds, is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. wikipedia.orgnih.gov This reaction has been successfully applied to bromooxazole building blocks for the synthesis of highly functionalized oxazoles. researchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is carried out under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org It has been utilized to synthesize 2-alkynyl benzoxazoles. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgacs.org This method is a significant tool for synthesizing arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. acs.org The development of specialized ligands has broadened the scope and efficiency of this reaction. organic-chemistry.orgrsc.org

In polyhalogenated systems like this compound, the difference in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) typically dictates the regioselectivity of palladium-catalyzed cross-coupling reactions. whiterose.ac.ukacs.org The weaker C-I bond generally reacts preferentially over the stronger C-Br bond.

This predictable reactivity allows for selective functionalization at the C-5 position (iodine) while leaving the C-7 position (bromine) intact for subsequent transformations. This principle is fundamental in the strategic synthesis of complex, multi-substituted benzoxazoles. For instance, in Suzuki-Miyaura reactions, the aryl iodide portion of a molecule will selectively react over an aryl bromide or chloride. acs.org Similarly, in Sonogashira couplings, the reactivity order is aryl iodide > aryl bromide > aryl chloride, allowing for selective alkynylation at the iodine-bearing carbon. wikipedia.org

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalogenated Aromatics
Reaction TypeMore Reactive HalogenLess Reactive HalogenTypical Catalyst SystemReference
Suzuki-MiyauraIodineBrominePd(PPh₃)₄, Base acs.org
SonogashiraIodineBrominePd(PPh₃)₄, CuI, Amine Base wikipedia.org
Buchwald-HartwigIodineBrominePd(OAc)₂, Ligand, Base acs.org

For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. libretexts.org In the context of dihalogenated heteroarenes, specific ligand and palladium precatalyst combinations can be employed to achieve unconventional site-selectivity. whiterose.ac.ukacs.org For example, varying the ratio of triphenylphosphine (B44618) (PPh₃) to a palladium acetate (B1210297) (Pd(OAc)₂) precatalyst can switch the reaction between mononuclear palladium catalysis and higher-order cluster catalysis, thereby altering the regioselectivity of the coupling reaction. acs.org The development of new ligands continues to expand the capabilities of these coupling reactions, allowing for the use of more challenging substrates under milder conditions. organic-chemistry.orgacs.org

Copper-Catalyzed Coupling Reactions of Aryl Halides

Copper-catalyzed reactions provide an alternative and sometimes complementary approach to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. These reactions are often cost-effective and can exhibit different reactivity patterns.

Copper(I) iodide (CuI) is a common catalyst, often used with a ligand such as 1,10-phenanthroline (B135089), for intramolecular C-O cross-coupling to form benzoxazoles from ortho-haloanilides. researchgate.net Copper-catalyzed C-N coupling has also been developed for the reaction of iodo-oxazoles with nitrogen heterocycles, where the addition of silver benzoate (B1203000) can improve yields. nih.gov These methods are valuable for constructing benzoxazole-containing scaffolds in medicinal chemistry. researchgate.netnih.gov

Table 2: Examples of Copper-Catalyzed Reactions on Halogenated Aromatics
Reaction TypeSubstrate ExampleCatalyst/ReagentsProduct TypeReference
Intramolecular C-O Couplingortho-HaloanilidesCuI, 1,10-phenanthrolineBenzoxazoles researchgate.net
Intermolecular C-N CouplingIodo-oxazoles and N-heterocyclesCuI, Ag benzoate, LigandN-arylated heterocycles nih.gov
Intramolecular O-arylationo-halobenzanilidesCu(OAc)₂, DPPAP, Et₃N in waterBenzoxazoles rsc.org

Nucleophilic Aromatic Substitution Reactions on Benzoxazole (B165842) Halides

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings that are activated by electron-withdrawing groups. masterorganicchemistry.com In the benzoxazole system, the electron-withdrawing nature of the heterocyclic ring can facilitate the displacement of a halide by a nucleophile.

The bromine atom at the 7-position of a benzoxazole ring can serve as a site for SNAr reactions. The reactivity in SNAr is often opposite to that of palladium-catalyzed couplings, with fluoro and chloro substituents being more readily displaced than bromo and iodo substituents, as the rate-determining step is typically the initial nucleophilic attack rather than carbon-halogen bond cleavage. masterorganicchemistry.com However, the specific electronic environment of the benzoxazole ring system dictates the feasibility and conditions required for such substitutions. Common nucleophiles used in these reactions include amines and alkoxides to form amino- and alkoxy-substituted benzoxazoles, respectively.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions of functionalized benzoxazoles can lead to the formation of novel fused heterocyclic systems. For instance, ortho-haloanilides can undergo copper-catalyzed intramolecular cyclization to form the benzoxazole core itself. researchgate.netresearchgate.net This strategy is a primary method for constructing the benzoxazole ring system. researchgate.net

Furthermore, more complex cascade reactions involving benzoxazole precursors have been developed. One such approach involves the annulation-induced, in situ generation of diazo compounds from 2-(5-iodo-1,2,3-triazolyl)phenols. researchgate.net Subsequent intramolecular trapping of these diazo intermediates allows for the synthesis of various functionalized benzoxazoles, demonstrating the utility of harnessing rearrangement pathways for molecular construction. researchgate.net

Elucidation of Reaction Mechanisms and Transition States of this compound

Extensive searches of scientific literature and chemical databases have revealed that while the compound this compound is commercially available, there is a notable absence of published research specifically detailing its reactivity profiles and reaction mechanisms. Scientific studies focusing on the mechanistic pathways of amide activation, cyclization, and oxidative cyclization, as well as the characterization of transition states involving this particular dihalogenated benzoxazole, are not available in the public domain.

General mechanistic principles for the formation of the benzoxazole ring system have been established through studies of related, but distinct, halogenated benzoxazoles. These studies offer a foundational understanding of potential reaction pathways.

Mechanistic Studies of Amide Activation and Cyclization

Detailed mechanistic investigations into the amide activation and subsequent cyclization to form this compound have not been reported. However, research on analogous ortho-haloanilides provides insight into plausible mechanisms for the formation of the benzoxazole core. One such general pathway involves the copper-catalyzed intramolecular C-O cross-coupling of an ortho-haloanilide. This reaction is believed to proceed through an oxidative insertion of copper(I) into the carbon-halogen bond, followed by reductive elimination to form the C-O bond and furnish the benzoxazole ring. The reactivity of the halide in this process generally follows the order I > Br > Cl, suggesting that the oxidative addition step is often rate-determining.

Another established method for benzoxazole synthesis involves the electrophilic activation of tertiary amides using reagents like triflic anhydride (B1165640) (Tf₂O). This activation generates a highly electrophilic species that can be attacked by the hydroxyl group of a 2-aminophenol (B121084) derivative, leading to cyclization and formation of the benzoxazole ring. The specific kinetics and intermediates for these processes involving a 7-bromo-5-iodo substituted precursor remain uninvestigated.

Understanding Oxidative Cyclization Mechanisms

The oxidative cyclization of 2-aminophenol derivatives is a common strategy for benzoxazole synthesis. Hypervalent iodine reagents are frequently employed as oxidants in these transformations. Mechanistic studies on model systems suggest that the reaction can proceed through different pathways.

One proposed mechanism involves the formation of an N-iodinated intermediate, followed by intramolecular cyclization. Computational and experimental evidence in related systems also supports a concerted reductive elimination pathway. In this mechanism, a cyclic hemiaminal tautomer of an intermediate imine reacts with the hypervalent iodine reagent, leading directly to the benzoxazole product via a low-energy transition state.

A general representation of a proposed concerted reductive elimination pathway for benzoxazole formation is shown below. It is important to note that this is a generalized scheme and has not been specifically studied for this compound.

StepDescriptionIntermediate/Transition State
1Formation of an imine from a substituted 2-aminophenol and an aldehyde.Imine Intermediate
2Tautomerization of the imine to a cyclic hemiaminal.Cyclic Hemiaminal
3Reaction with a hypervalent iodine(III) reagent.Formation of a hypervalent iodine complex
4Concerted reductive elimination via a transition state.Transition State (TS-1)
5Formation of the benzoxazole product and elimination of an iodoarene.Benzoxazole Product

This table represents a generalized pathway and does not reflect specific experimental or computational data for this compound.

Without dedicated research on this compound, the precise influence of the bromo and iodo substituents at the 7- and 5-positions on the reaction rates, mechanisms, and transition state energies remains speculative. The electronic and steric effects of these two different halogen atoms would likely play a significant role in the reactivity and regioselectivity of any transformation.

Biological Activities and Medicinal Chemistry Implications of this compound

Following a comprehensive review of publicly available scientific literature, there is currently no specific information available regarding the biological activities and medicinal chemistry of the chemical compound This compound .

Extensive searches of chemical databases and scientific research platforms did not yield any studies detailing the antimicrobial, anticancer, or other biological properties of this specific di-halogenated benzoxazole. The provided outline, which includes sections on antimicrobial efficacy and anticancer potential, cannot be populated with scientifically accurate and specific data for "this compound" at this time.

While the broader class of halogenated benzoxazoles has been the subject of research for their potential therapeutic applications, these findings are not directly attributable to the specific compound . Adhering to strict scientific accuracy, this article cannot extrapolate data from related but distinct molecules.

Further research would be required to elucidate the potential biological activities and medicinal chemistry implications of this compound.

Biological Activities and Medicinal Chemistry Implications of Benzoxazole Derivatives

Anti-inflammatory and Analgesic Effects

The benzoxazole (B165842) scaffold is present in many compounds investigated for their potential to mitigate inflammation and pain. jocpr.com Derivatives of this class have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and myeloperoxidase. nih.gov However, a thorough review of the scientific literature reveals no specific studies or published data on the anti-inflammatory or analgesic properties of 7-Bromo-5-iodo-1,3-benzoxazole. Consequently, its activity and potential in this area remain undetermined.

Other Significant Pharmacological Activities

Beyond anti-inflammatory and analgesic effects, the benzoxazole core has been associated with a broad spectrum of other important biological activities. rsc.orgresearchgate.net

Antitubercular Activity

The fight against tuberculosis has seen the investigation of various heterocyclic compounds. Notably, the benzoxazole scaffold has been identified as a promising structural class for developing new antitubercular agents, particularly as inhibitors of the essential enzyme Pks13, which is involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. acs.orgnih.gov Despite the promise of the general scaffold, there is currently no published research evaluating the specific activity of this compound against M. tuberculosis or other mycobacterial strains.

Antidepressant and Central Nervous System (CNS) Effects

The structural framework of benzoxazole has been incorporated into molecules designed to act on the central nervous system. jocpr.comresearchgate.net Research into this area has produced compounds with potential as antidepressant agents and phosphodiesterase 7 (PDE7) inhibitors, which are relevant for cognitive function. google.comgoogle.com However, this compound has not been specifically studied for its antidepressant properties or its effects on the CNS, and no data regarding its activity in this context are available.

Antileishmanial and Anthelmintic Properties

The benzoxazole ring is a feature in various compounds that have been assessed for their efficacy against parasites, including Leishmania species and various helminths. researchgate.netresearchgate.net This has established the benzoxazole scaffold as a point of interest in the development of antiparasitic drugs. Nevertheless, a review of existing literature indicates that this compound has not been evaluated for its potential antileishmanial or anthelmintic activities.

Scaffold Hopping and De Novo Drug Design in Benzoxazole Research

Scaffold hopping is a drug design strategy that involves modifying the core molecular framework of a known active compound to identify novel, isosteric scaffolds that retain or improve biological activity while potentially offering a better safety or pharmacokinetic profile. acs.org This technique has been successfully applied in benzoxazole research. For instance, in the quest for new antitubercular agents, researchers used scaffold hopping to replace a toxic benzofuran (B130515) core with a benzoxazole scaffold, leading to the discovery of new Pks13 inhibitors. acs.orgnih.govacs.org This demonstrates the value of the benzoxazole system in de novo drug design.

While the benzoxazole scaffold is actively used in such advanced medicinal chemistry approaches, there is no specific mention in the literature of this compound being used as a starting point, intermediate, or final compound in scaffold hopping or de novo design studies.

Interactive Data Table: Research Status of this compound

The following table summarizes the availability of research data for the specified biological activities of this compound.

Biological ActivityResearch Status for this compound
Anti-inflammatory Effect No data available
Analgesic Effect No data available
Antitubercular Activity No data available
Antihyperglycemic Potentiating Activity No data available
Antidepressant and CNS Effects No data available
Antileishmanial Properties No data available
Anthelmintic Properties No data available
Use in Scaffold Hopping No data available

Preclinical Biological Screening and Evaluation Methodologies

The preclinical evaluation of benzoxazole derivatives involves a range of in vitro and in silico methodologies to determine their potential as therapeutic agents. These studies are crucial for identifying lead compounds and understanding their mechanism of action before any potential clinical development. The primary areas of investigation for benzoxazole derivatives include their antimicrobial, antifungal, and anticancer activities.

Antimicrobial and Antifungal Screening

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. innovareacademics.in Benzoxazole derivatives have been extensively screened for their activity against various bacterial and fungal pathogens. innovareacademics.inresearchgate.netnih.gov

A common method for evaluating antimicrobial activity is the tube dilution method or broth microdilution assay , which determines the Minimum Inhibitory Concentration (MIC) . researchgate.netnih.gov The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. innovareacademics.in Another method used is the disc diffusion technique , where the zone of inhibition around a disc impregnated with the test compound indicates its antimicrobial efficacy. researchgate.net

These assays are typically performed against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger). innovareacademics.inresearchgate.netnih.govresearchgate.net The results are often compared to standard drugs such as ofloxacin, ciprofloxacin (B1669076) for bacteria, and fluconazole (B54011) for fungi. researchgate.netresearchgate.net

Table 1: Representative Antimicrobial Activity of Benzoxazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
5-substituted-2-cyclohexyl methyl benzoxazolesCandida species3.12-50 innovareacademics.in
5-ethylsulphonyl-2-(substituted-phenyl/benzyl) benzoxazolesGram-positive/negative bacteria, Candida albicans7.81-250 innovareacademics.in
2-substituted benzoxazole derivativesStaphylococcus aureus25-50 innovareacademics.in
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivativesVarious bacteria0.098-0.78 nih.gov
N-phenacyl derivatives of 2-mercaptobenzoxazoleCandida strains16 (MICP) mdpi.comgrafiati.com

Note: This table presents a selection of findings for different benzoxazole derivatives and not for this compound.

Anticancer Activity Evaluation

Benzoxazole derivatives have shown promise as anticancer agents, and their evaluation typically involves in vitro cytotoxicity assays against various cancer cell lines. researchgate.netresearchgate.net The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay are two widely used methods to determine the cytotoxic effects of these compounds. researchgate.netresearchgate.net

These assays measure cell viability and proliferation, allowing for the calculation of the IC50 value , which is the concentration of the compound that inhibits 50% of cell growth. researchgate.net A wide range of cancer cell lines are used for screening, including those from breast cancer (e.g., MCF-7, MDA-MB-231), colon cancer (e.g., HCT116), liver cancer (e.g., HepG2), and prostate cancer (e.g., DU-145). researchgate.netresearchgate.netresearchgate.netmdpi.com

Mechanistic studies are also conducted to understand how these compounds exert their anticancer effects. These can include investigations into their ability to inhibit specific enzymes, such as protein kinases (e.g., MAPK), or to induce apoptosis (programmed cell death).

Table 2: Representative Anticancer Activity of Benzoxazole Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxy-1,3-benzoxazoleHuman breast cancer (MCF-7)~15
Geldanamycin benzoxazole derivativesSKBR-3, SKOV-3, PC-30.71–0.99 acs.org
1,5-Benzothiazepine derivativesLiver cancer (Hep G-2)3.29 ± 0.15 mdpi.com
1,5-Benzothiazepine derivativesProstate cancer (DU-145)15.42 ± 0.16 to 41.34 ± 0.12 mdpi.com
2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-olHeLa, HepG2- grafiati.com

Note: This table presents a selection of findings for different benzoxazole derivatives and not for this compound. The IC50 value for the last entry was not specified in the source.

In Silico Screening and Docking Studies

In addition to in vitro assays, computational or in silico methods are increasingly used in the preclinical evaluation of benzoxazole derivatives. Molecular docking studies, for example, can predict the binding affinity and interaction of a compound with a specific biological target, such as an enzyme or receptor. researchgate.net This can help in understanding the mechanism of action and in designing more potent and selective derivatives. For instance, docking studies have been used to investigate the interaction of benzoxazole derivatives with the BRCA1 protein in breast cancer research. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

While DFT is a standard method for evaluating the molecular geometry and electronic properties of benzoxazoles, specific quantum chemical calculations for 7-Bromo-5-iodo-1,3-benzoxazole are not found in the surveyed literature. nih.gov Studies on other substituted benzoxazoles often employ DFT to understand their structure-activity relationships. nih.gov

There is no specific Frontier Molecular Orbital (FMO) analysis, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, available for this compound in the provided search results. Such analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule. For other benzoxazoles, FMO analysis has been used to predict their bioactivation by enzymes like cytochrome P4501A1.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published in the available literature. MEP mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For other related heterocyclic compounds, MEP maps have been used to understand intermolecular interactions. researchgate.netacs.org

Information regarding the calculation of Fukui functions to predict the local reactivity of this compound is not present in the search results. This method is often used in conjunction with FMO and MEP analysis to provide a more detailed picture of a molecule's reactivity at specific atomic sites.

Molecular Docking Simulations for Ligand-Target Interactions

Although molecular docking is a common practice for evaluating the binding affinity of benzoxazole (B165842) derivatives against various biological targets like VEGFR-2, DNA gyrase, and urease, no specific docking studies have been reported for this compound. nih.govacs.org Docking simulations on similar molecules aim to elucidate structure-activity relationships and guide the design of new inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

There are no specific molecular dynamics (MD) simulation studies reported for this compound. MD simulations are typically performed on other complex heterocyclic systems to investigate their conformational stability and the dynamics of their interactions with biological receptors over time. researchgate.net

Prediction of Spectroscopic Parameters for Structural Confirmation

While DFT calculations are often used to predict spectroscopic data (such as NMR chemical shifts or vibrational frequencies) to support the structural characterization of new compounds, predicted spectroscopic parameters for this compound are not available in the literature surveyed. For other benzoxazoles, calculated parameters are often compared with experimental data to confirm molecular structures. nih.gov

Reaction Mechanism Modeling via Computational Approaches

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused on the reaction mechanism of this compound. While the broader class of benzoxazoles has been the subject of numerous theoretical investigations to elucidate reaction pathways, such as those for their synthesis via hypervalent iodine reagents or copper-catalyzed cyclizations, dedicated modeling of the reactivity of the 7-bromo-5-iodo substituted variant is not publicly available at this time.

Although direct studies are lacking, research on other substituted benzoxazoles can offer a glimpse into the types of mechanisms that could be operative. For instance, computational analyses have been instrumental in clarifying the pathways of oxidative cyclization for the formation of the benzoxazole ring system. These studies often compare different potential routes, such as concerted versus stepwise mechanisms, and identify the most energetically favorable pathway.

The field is ripe for investigation into the computational modeling of this compound's reaction mechanisms. Future research in this area would be invaluable for predicting its behavior in synthetic applications and for designing novel reactions.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be presented.

Advanced Spectroscopic and Analytical Characterization of Substituted Benzoxazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Bromo-5-iodo-1,3-benzoxazole. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D-NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at the C2 position of the oxazole (B20620) ring typically appears as a singlet at the most downfield position due to the influence of the adjacent oxygen and nitrogen atoms. The two remaining protons on the benzene (B151609) ring, at positions C4 and C6, would appear as doublets, with their specific chemical shifts influenced by the anisotropic and electronic effects of the halogen substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display seven signals corresponding to the seven carbon atoms of the benzoxazole (B165842) core. The carbon atoms directly bonded to the electronegative halogens (C5 and C7) and the heteroatoms of the oxazole ring (C2, C3a, C7a) exhibit characteristic chemical shifts. The C2 carbon of the oxazole ring is typically observed significantly downfield, often in the range of 150-165 ppm.

Detailed assignments are often confirmed using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which shows correlations between coupled protons, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and carbons over two to three bonds, respectively. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from analogous substituted benzoxazoles. researchgate.netmedcraveonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2~8.5 - 9.0 (s)~152 - 155
C4~7.8 - 8.2 (d)~112 - 118
C5-~85 - 95
C6~7.9 - 8.3 (d)~130 - 138
C7-~115 - 120
C3a-~150 - 153
C7a-~142 - 146

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound. Techniques like Electrospray Ionization (ESI-MS) are used to generate molecular ions for analysis.

For this compound (C₇H₃BrINO), the mass spectrum would show a distinctive molecular ion peak cluster. synquestlabs.comfluorochem.co.uk A key feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass units (M⁺ and M⁺+2), a clear indicator of the presence of a single bromine atom in the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unequivocal confirmation of the compound's elemental composition. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be verified with a high degree of confidence, distinguishing it from other potential isobaric compounds. innovareacademics.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. innovareacademics.in

Key expected absorption bands include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

C=N stretching (oxazole ring): A sharp band usually appearing in the 1610-1680 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range.

C-O-C stretching (oxazole ring): Strong absorptions in the 1000-1300 cm⁻¹ region.

C-Br and C-I stretching: These vibrations appear in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound Data is predictive and based on general values for the functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3050 - 3150
Oxazole C=NStretch1610 - 1680
Aromatic C=CStretch1450 - 1600
Oxazole C-O-CAsymmetric/Symmetric Stretch1000 - 1300
C-IStretch~500 - 600
C-BrStretch~600 - 700

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the connectivity and absolute configuration of this compound, confirming the positions of the bromine and iodine substituents on the benzoxazole ring.

For benzoxazole derivatives, X-ray analysis typically reveals a near-planar fused ring system. acs.org The crystallographic data would yield detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, which govern the crystal packing and solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, studies on similar structures confirm the utility of this method for structural validation. grafiati.com

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are indispensable for the separation and purity assessment of synthesized this compound. Due to the presence of potential isomers and impurities from the synthesis process, high-resolution separation methods are required.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be employed. Detection is typically achieved using a UV detector, set to a wavelength where the benzoxazole chromophore absorbs strongly. The purity is determined by the relative area of the main peak in the chromatogram. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as benzoxazole derivatives are often fluorescent. researchgate.net

For preparative purposes, silica (B1680970) gel column chromatography is commonly used to purify the crude product after synthesis. The separation is based on the differential adsorption of the compound and impurities onto the silica stationary phase, with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) used to elute the components. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). rsc.org

Applications in Materials Science and Agrochemicals

Development of Fluorescent Probes and Optical Materials

The benzoxazole (B165842) moiety is a well-established fluorophore, and its derivatives are extensively researched for their application as fluorescent probes and in optical materials. rsc.orgresearchgate.net The electronic properties of the benzoxazole ring system can be fine-tuned through substitution, making it a versatile component in the design of photoluminescent materials. While direct studies on the photoluminescence of 7-Bromo-5-iodo-1,3-benzoxazole are not extensively documented, the principles of fluorescence in related benzoxazole derivatives provide a strong basis for its potential in this area.

The introduction of halogen atoms at the 5- and 7-positions of the benzoxazole ring, as in this compound, is expected to influence the photophysical properties of the molecule. These heavy atoms can enhance intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent materials or probes. Furthermore, the bromo and iodo substituents offer reactive sites for further chemical modification, allowing for the attachment of this fluorophore to other molecules or materials. For instance, the bromine atom at the 7-position can be a site for nucleophilic substitution reactions, such as a halogen exchange to create a 7-iodo derivative, which could further alter the optical properties.

Derivatives of benzoxazole are also explored as chemosensors for the detection of metal ions. The ability to functionalize the this compound core could lead to the development of selective and sensitive fluorescent probes for environmental or biological monitoring.

Table 1: Potential Applications of this compound in Optical Materials

Application Area Rationale Potential Compound Derivative
Fluorescent Probes The benzoxazole core is a known fluorophore. Halogenation can modulate fluorescent properties. Functionalized at the bromo or iodo position for specific targeting.
Phosphorescent Materials Heavy atoms (bromine and iodine) can enhance phosphorescence. The parent compound or derivatives with further heavy atom substitution.
Chemosensors The benzoxazole scaffold can be modified to selectively bind to analytes like metal ions, leading to a change in fluorescence. Derivatives with chelating groups attached.

| Optical Brighteners | Benzoxazole derivatives are known for their use in optical brightening applications. | The parent compound could be investigated for this purpose. |

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

The field of organic electronics has identified benzoxazole derivatives as promising materials for various applications, most notably in Organic Light-Emitting Diodes (OLEDs). bldpharm.comgoogle.com The inherent electronic properties of the benzoxazole ring system, such as its electron-deficient nature, make it a suitable candidate for use as an electron transport material in OLEDs. nih.gov Commercial suppliers of specialty chemicals list this compound and its derivatives as materials for OLEDs and other electronic applications. nih.govbldpharm.com

Furthermore, the reactivity of the C-Br and C-I bonds allows for the use of this compound as a building block for more complex organic electronic materials. Through cross-coupling reactions, this molecule can be integrated into larger conjugated systems, which are essential for the fabrication of active layers in various electronic devices.

Research into Agrochemical Properties (Herbicides, Insecticides)

Benzoxazole and its derivatives have a recognized history in the field of agrochemicals, with research demonstrating their potential as both herbicides and insecticides. rsc.orgnih.govresearchgate.net The benzoxazole scaffold is considered a "privileged structure" due to its wide range of biological activities. researchgate.net

Herbicidal Activity: Substituted benzoxazoles have been the subject of patent applications for their herbicidal properties. google.comgoogle.com Research has shown that certain benzoxazole derivatives exhibit phytotoxic activity against various weed species. For example, a study on 2-nitromethylbenzoxazoles demonstrated their inhibitory effects on the seed germination of several plants, with some derivatives showing higher inhibition than commercial herbicides. researchgate.net While specific studies on the herbicidal activity of this compound are not prominent, the general herbicidal potential of the benzoxazole class suggests that this compound could be a candidate for screening and further investigation.

Insecticidal Activity: The benzoxazole ring is also found in compounds with insecticidal properties. rsc.orgresearchgate.net Carbamate compounds containing a benzoxazole ring are investigated for their potential in pest control due to their ability to inhibit crucial insect enzymes. ontosight.ai The introduction of halogen atoms, such as bromine and iodine, can significantly impact the biological activity of a molecule. In the context of insecticides, halogenation can enhance the compound's efficacy. For instance, research on pyrazole (B372694) derivatives has shown that halogen substitution can lead to high insecticidal activity against various pests. acs.org This suggests that the di-halogenated structure of this compound could be a valuable feature in the design of new insecticidal agents.

Table 2: Agrochemical Research Involving Benzoxazole Derivatives

Agrochemical Class Research Focus Key Findings on Related Compounds
Herbicides Screening of substituted benzoxazoles for phytotoxicity. researchgate.netgoogle.com Certain 2-substituted benzoxazoles show significant herbicidal activity. researchgate.net

| Insecticides | Development of benzoxazole-containing compounds targeting insect nervous systems. researchgate.netontosight.ai | Halogenated derivatives of other heterocyclic systems have shown potent insecticidal effects. acs.org |

Other Industrial Applications (e.g., Polymers, Specialty Chemicals)

Beyond its specific applications in optical and electronic materials, this compound serves as a valuable building block in the synthesis of specialty chemicals and polymers. fluorochem.co.uk The presence of two different halogen atoms at specific positions on the aromatic ring provides differential reactivity, allowing for selective chemical transformations. This makes it an important intermediate for creating more complex molecules with desired properties. ontosight.ai

In polymer chemistry, heterocyclic aromatic compounds are used to construct robust polymers with high thermal stability and specific electronic or optical properties. google.com The benzoxazole unit can be incorporated into the main chain or as a side group of a polymer. google.com The bromo and iodo groups on this compound can serve as handles for polymerization reactions, such as cross-coupling reactions, to build up the polymer backbone. The resulting polymers could find use in high-performance applications where thermal and chemical stability are required.

As a specialty chemical, this compound is offered by various suppliers, indicating its use in research and development for creating new materials and molecules. bldpharm.comfluorochem.co.uksynquestlabs.comvwr.com Its utility as a precursor for more complex, often bioactive, structures is a key aspect of its industrial relevance. ontosight.ai

Conclusion and Future Research Directions

Current Landscape of Research on Halogenated Benzoxazole (B165842) Derivatives

The benzoxazole nucleus, a heterocyclic motif composed of a fused benzene (B151609) and oxazole (B20620) ring, is a well-established pharmacophore, integral to numerous compounds with a wide array of biological activities. wisdomlib.orgnajah.eduresearchgate.net Research has consistently demonstrated that the introduction of halogen atoms into the benzoxazole structure can significantly modulate its pharmacological profile, often enhancing its potency and selectivity. researchgate.netmdpi.com Halogenated benzoxazoles have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. wisdomlib.orgnajah.edumdpi.com

The current research landscape is characterized by a strong focus on structure-activity relationship (SAR) studies, where systematic modifications of the benzoxazole core with different halogens (fluorine, chlorine, bromine, and iodine) are conducted to optimize biological activity. chemistryjournal.net For instance, the presence of a halogen at the 5-position of the benzoxazole ring has been associated with enhanced antiproliferative activity. mdpi.com Furthermore, enzymes have been utilized to synthesize novel halogenated benzoxazoles, highlighting the synergy between biocatalysis and synthetic chemistry in generating diverse molecular architectures. nih.gov The ability of these compounds to act as inhibitors of key enzymes, such as protein kinases and DNA gyrase, underscores their therapeutic potential. researchgate.net

Challenges and Opportunities in Synthetic Organic Chemistry

While the synthesis of benzoxazole derivatives is well-documented, the preparation of specifically substituted analogues like 7-Bromo-5-iodo-1,3-benzoxazole presents unique challenges. The regioselective introduction of two different halogen atoms onto the benzene ring requires carefully orchestrated synthetic strategies. mdpi.com Traditional methods often involve multi-step sequences and may require harsh reaction conditions.

However, these challenges also create significant opportunities for innovation in synthetic organic chemistry. The development of novel, efficient, and sustainable synthetic methods is a key area of focus. This includes the exploration of transition metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and innovative cyclization strategies. mdpi.comresearchgate.net For example, palladium-catalyzed reactions are instrumental in creating diverse biaryl derivatives from halogenated precursors. Moreover, the use of greener and more environmentally friendly approaches, such as performing reactions in aqueous micellar media, is gaining traction. thieme-connect.com The inherent reactivity of the carbon-halogen bonds in compounds like this compound makes them valuable intermediates for further chemical transformations, allowing for the construction of complex molecular scaffolds.

Future Prospects in Drug Discovery and Development of Novel Therapeutics

The unique substitution pattern of this compound, featuring both a bromine and an iodine atom, offers exciting prospects for drug discovery. These halogens can participate in various non-covalent interactions, including the increasingly recognized halogen bonding, which can enhance binding affinity and selectivity for biological targets. This opens up avenues for the rational design of potent and specific inhibitors for a range of therapeutic targets. researchgate.net

Future research will likely focus on several key areas:

Target Identification and Validation: Elucidating the specific molecular targets of halogenated benzoxazoles is crucial for understanding their mechanism of action and for guiding the development of more effective drugs. najah.edu

Lead Optimization: Utilizing computational modeling and medicinal chemistry approaches to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds derived from the halogenated benzoxazole scaffold. chemistryjournal.net

Exploration of New Therapeutic Areas: While significant research has focused on cancer and infectious diseases, the diverse biological activities of benzoxazoles suggest their potential in other areas, such as neurodegenerative diseases and inflammatory disorders. wisdomlib.orgmdpi.com

Development of Drug Delivery Systems: Investigating novel formulations and drug delivery strategies to improve the bioavailability and therapeutic efficacy of these compounds.

The growing body of evidence supporting the medicinal utility of benzoxazole derivatives suggests significant opportunities for the development of novel therapeutics to address a variety of diseases. wisdomlib.org

Interdisciplinary Research Trends and Collaborative Initiatives

Addressing the complex challenges and fully realizing the potential of halogenated benzoxazoles necessitates a multidisciplinary approach. The convergence of expertise from various fields is becoming increasingly common and essential for advancing research. chemistryjournal.net

Key interdisciplinary trends include:

Chemistry and Biology: Synthetic chemists are collaborating with biologists and pharmacologists to design, synthesize, and evaluate new compounds, creating a feedback loop that accelerates the drug discovery process. chemistryjournal.net

Computational Science: Computational chemists play a vital role in predicting molecular properties, modeling ligand-receptor interactions, and guiding the design of new molecules, thereby saving time and resources. chemistryjournal.net

Materials Science: The unique electronic properties of halogenated benzoxazoles make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Open Science and Collaborative Platforms: Initiatives like the Open Synthesis Network facilitate collaboration between academic researchers and pharmaceutical organizations, enabling the sharing of data and resources to accelerate the development of new medicines for neglected diseases. acs.org

These collaborative efforts are crucial for tackling complex scientific problems and for translating basic research findings into tangible therapeutic applications. The future of research on compounds like this compound will undoubtedly be shaped by these synergistic interactions.

Q & A

Basic: What are the recommended synthetic routes for 7-Bromo-5-iodo-1,3-benzoxazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of halogenated benzoxazoles often involves nucleophilic substitution or cyclization reactions. For example, bromo and iodo substituents can be introduced via halogenation of precursor benzoxazoles. A common approach involves refluxing a benzoxazole derivative with halogenating agents (e.g., N-bromosuccinimide or iodine monochloride) in polar aprotic solvents like DMF or ethanol. Potassium carbonate (K₂CO₃) is frequently used as a base to deprotonate intermediates and drive the reaction . Microwave-assisted synthesis (e.g., 80–120°C for 1–3 hours) can enhance reaction efficiency and reduce side products compared to traditional reflux methods . Yield optimization requires careful control of stoichiometry, solvent choice, and temperature—excess halogenating agents may lead to over-substitution, while prolonged heating risks decomposition.

Basic: How do researchers characterize the purity and structure of this compound?

Methodological Answer:
Characterization typically combines spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., deshielding effects of bromine and iodine at C5 and C7) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected isotopic patterns for Br and I).
  • HPLC/GC-MS : Quantifies purity by separating and detecting trace impurities.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–Br ≈ 1.89 Å, C–I ≈ 2.10 Å) . Recrystallization from ethanol or acetonitrile is recommended to obtain high-purity crystals .

Advanced: What challenges arise in crystallographic studies of dihalogenated benzoxazoles, and how are they addressed?

Methodological Answer:
Dihalogenated benzoxazoles often exhibit low crystal symmetry and weak intermolecular interactions, complicating diffraction analysis. Key challenges include:

  • Crystal Packing : Bulky halogen atoms (Br, I) disrupt π-π stacking, leading to disordered structures. Slow evaporation from solvents like DCM/hexane improves crystal quality .
  • Thermal Motion : Heavy atoms increase thermal displacement parameters (ADPs). Low-temperature data collection (e.g., 100 K) minimizes this effect .
  • Hydrogen Bonding : Weak C–H⋯O/N interactions dominate packing. Computational tools (e.g., Mercury CSD) model these interactions to validate experimental data . For this compound, monoclinic space groups (e.g., P2₁/n) are common, with unit cell parameters requiring refinement via software like SHELX .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • Electrophilicity : The iodine atom at C5 is more reactive in Suzuki-Miyaura couplings due to lower electronegativity compared to bromine.
  • Steric Effects : Substituent bulkiness at C7 (Br) may hinder Pd catalyst access. Molecular mechanics simulations (e.g., MMFF94) predict steric hindrance by analyzing bond angles and torsional strain .
  • Solvent Effects : COSMO-RS simulations assess solvation energies in polar solvents (e.g., DMF vs. THF), optimizing reaction conditions . Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) is critical to confirm computational predictions .

Advanced: What strategies mitigate conflicting biological activity data for halogenated benzoxazoles?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity often stem from:

  • Assay Variability : Differences in bacterial strains (e.g., Staphylococcus aureus vs. E. coli) or cell lines. Standardized protocols (CLSI guidelines) improve reproducibility .
  • Solubility Issues : Low aqueous solubility of dihalogenated benzoxazoles can lead to false negatives. Co-solvents (e.g., DMSO ≤1%) or nanoformulation enhance bioavailability .
  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways. Structural modifications, such as replacing iodine with metabolically stable groups (e.g., CF₃), may resolve contradictions .

Basic: How is this compound utilized in molecular docking studies?

Methodological Answer:
As a pharmacophore, its halogen atoms participate in halogen bonding with protein targets (e.g., kinase ATP-binding pockets). Methodology includes:

  • Protein Preparation : PDB structures are protonated and optimized (e.g., using AutoDock Tools).
  • Docking Software : AutoDock Vina or Glide score binding affinities, focusing on halogen-bond interactions (C–X⋯O/N, ~3.5 Å) .
  • Validation : Co-crystallized ligands (e.g., from CCDC-2191474) benchmark docking accuracy .

Advanced: What green chemistry approaches apply to the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalysis : Recyclable catalysts (e.g., TiCl₃OTf) enable room-temperature reactions, reducing energy use .
  • Waste Minimization : Flow chemistry systems improve atom economy by 15–20% compared to batch methods . Life-cycle assessment (LCA) tools quantify environmental impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.